molecular formula C9H6N2S2 B7809415 2-(Methylthio)benzo[d]thiazole-6-carbonitrile

2-(Methylthio)benzo[d]thiazole-6-carbonitrile

Cat. No.: B7809415
M. Wt: 206.3 g/mol
InChI Key: JCVHNSLJWKYZGG-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]thiazole-6-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carbonitrile typically involves the reaction of 2-aminobenzothiazole with methylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-aminobenzothiazole and methylthiol.

    Catalyst: Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide.

    Solvent: Ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated to a temperature range of 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]thiazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Key Synthetic Routes:

  • Migita Coupling Reaction : Involves a 2-iodophenyl N-acetamide precursor.
  • Intramolecular Cyclization : Utilizes thiol surrogates to avoid malodorous compounds.

Chemistry

2-(Methylthio)benzo[d]thiazole-6-carbonitrile serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of sulfoxides, sulfones, and amino derivatives.

Reaction Type Products Common Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAmino derivativesLithium aluminum hydride
SubstitutionSubstituted benzothiazolesHalogens, alkylating agents

Biology

The compound is studied for its potential biological activities, particularly as an inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO-B can influence cellular signaling pathways and metabolic processes .

Medicine

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro tests demonstrated strong cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) . Molecular docking studies indicate significant binding affinity to DNA targets, suggesting potential as an anticancer agent .

Case Study 1: Anticancer Activity

A recent study synthesized a new thiazole derivative based on this compound and tested its cytotoxicity on five human cancer cell lines using the MTT assay. The compound showed significant inhibition against HepG-2 and MCF-7 cells with IC50 values indicating strong potential for development as an anticancer drug .

Case Study 2: Enzyme Inhibition

Another research focused on the compound’s interaction with MAO-B. The findings suggested that this compound could effectively inhibit MAO-B activity in vitro, leading to altered neurotransmitter levels and potential therapeutic implications for neurodegenerative diseases .

Industrial Applications

Beyond academic research, this compound is utilized in the development of dyes and pigments due to its unique chemical properties. It has been incorporated into cyanine dyes used in photography and solar cell technologies .

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]thiazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the nitrile group but shares the benzothiazole core.

    2-(Methylthio)benzothiazole: Similar structure but without the nitrile group.

    6-Hydroxybenzo[d]thiazole-2-carbonitrile: Contains a hydroxyl group instead of a methylthio group.

Uniqueness

2-(Methylthio)benzo[d]thiazole-6-carbonitrile is unique due to the presence of both the methylthio and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Biological Activity

2-(Methylthio)benzo[d]thiazole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₇N₃S₂. The compound features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, thiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA5491.61
Compound BMCF-71.98
Compound CColo2050.131
Compound DU9370.161

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects associated with thiazole derivatives. Compounds similar to this compound have been shown to attenuate neuronal injury in models of ischemia/reperfusion injury . This suggests that further exploration into its neuroprotective properties could be beneficial.

Case Studies

A notable study investigated the synthesis and biological evaluation of various thiazole derivatives, including those related to this compound. These compounds were assessed for their anticancer activity using the MTT assay across diverse cell lines, revealing promising results that warrant further investigation into structure-activity relationships (SAR) to optimize efficacy .

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVHNSLJWKYZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil, 1.92 g, 48 mmol) was suspended in DMF (60 mL) at 0° C. and 2-mercaptobenzo[d]thiazole-6-carbonitrile (5.76 g, 30 mmol) from Step 2 of this Example was added slowly. After gas evolution ceased, iodomethane (8.4 mL, 135 mmol) was added and the reaction mixture was stirred at rt overnight. To the reaction mixture was added 300 mL of water and the precipitate was collected by filtration to give 2-(methylthio)benzo[d]thiazole-6-carbonitrile as a light yellow solid (5.47 g, 89%). 1H NMR (300 MHz, CDCl3) δ 8.08 (d, J=1.1 Hz, 1H), 7.91 (d, J=8.3 Hz, 1H), 7.67 (dd, J=1.5, 8.5 Hz, 1H), 2.83 (s, 3H).
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

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